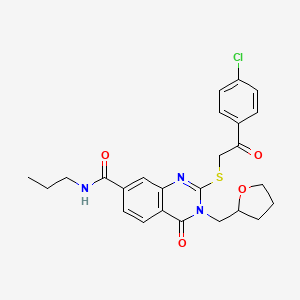
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H26ClN3O4S and its molecular weight is 500.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide , identified by its CAS number 1113130-09-8 , is a derivative of quinazoline known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H28ClN3O4S, with a molecular weight of 514.0 g/mol . The structural components include a quinazoline core, a tetrahydrofuran moiety, and a thioether group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H28ClN3O4S |
| Molecular Weight | 514.0 g/mol |
| CAS Number | 1113130-09-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations such as thioether formation and cyclization. The specific synthetic route may vary depending on the desired yield and purity.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.
In a comparative study, derivatives were evaluated for their ability to induce apoptosis in cancer cells. The mechanism of action involved the modulation of key proteins such as p53 and caspase 3, which are crucial for cell cycle regulation and apoptosis.
Antimicrobial Properties
Research has demonstrated that thioether-containing quinazoline derivatives possess antimicrobial activity. A study showed that related compounds exhibited antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.
Case Studies
- Anticancer Evaluation : In a study published in Molecules, the compound exhibited IC50 values in the low micromolar range against HepG2 cells, indicating potent anticancer activity. The study also highlighted the compound's ability to inhibit cell proliferation through cell cycle arrest mechanisms.
- Antimicrobial Assessment : Another investigation reported that similar quinazoline derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli, supporting their potential as therapeutic agents in treating bacterial infections.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively inhibit enzymes involved in cancer progression and microbial resistance.
属性
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-(oxolan-2-ylmethyl)-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O4S/c1-2-11-27-23(31)17-7-10-20-21(13-17)28-25(29(24(20)32)14-19-4-3-12-33-19)34-15-22(30)16-5-8-18(26)9-6-16/h5-10,13,19H,2-4,11-12,14-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUYKYBBRJCHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














